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molecular formula C9H12BrNO B104602 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide CAS No. 59839-23-5

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide

Cat. No. B104602
M. Wt: 230.1 g/mol
InChI Key: USVPGYXADKFDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07655664B2

Procedure details

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride, prepared as in WO 2004/26305, (18.9 g, 94 mmol) in 48% aqueous hydrobromic acid was heated at 100° C. for 12 h and then cooled to 0° C. The solid was filtered off, washed with t-butyl methyl ether and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH2:10][NH:9][CH2:8][CH2:7]2.[BrH:14]>>[BrH:14].[CH2:10]1[C:11]2[C:6](=[CH:5][C:4]([OH:3])=[CH:13][CH:12]=2)[CH2:7][CH2:8][NH:9]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC=1C=C2CCNCC2=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with t-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
Br.C1NCCC2=CC(=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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